リドカイン不純物G

概要

説明

Isoproterenol hydrochloride is a chemical compound that is a non-selective β-adrenoreceptor agonist . It’s used in the treatment of bradycardia (slow heart rate), heart block, and rarely for asthma .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the catalytic hydrogenation of certain precursors . For instance, isoproterenol hydrochloride can be synthesized through the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride in the presence of an ion exchange resin .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For instance, the structure of an unknown impurity in isoproterenol hydrochloride was determined using liquid chromatography-mass spectrophotometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and are often influenced by various factors. For example, an unknown impurity was detected during the analysis of laboratory batches of isoproterenol hydrochloride . The formation of this impurity was controlled by optimizing the synthetic process .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, isopropylaminoethanol, a related compound, appears as an amber to straw-colored liquid and is slightly less dense than water .科学的研究の応用

医薬品方法開発

これは、医薬品研究開発に不可欠な定性的および定量的分析方法の開発における標準として役立ちます {svg_1}.

品質管理試験

この化合物は、食品・飲料業界および医薬品業界の両方における品質管理試験で使用され、製品の安全性と有効性を維持します {svg_2}.

分析方法バリデーション(AMV)

リドカイン不純物Gは、特にジェネリック医薬品の承認プロセスに不可欠な、新規医薬品承認申請(ANDA)のためのAMVで使用されます {svg_3}.

薬物動態および薬力学的研究

研究者は、この不純物を用いて、動物モデルにおけるリドカインマイクロカプセルとリドカイン注射の鎮痛効果を研究し、薬物作用と代謝に関する洞察を提供しています {svg_4}.

クロマトグラフィー法の開発

これは、共同製剤化された薬物の定量のために、環境に優しい分析技術を提供する、グリーンなクロマトグラフィー法の開発に関与しています {svg_5}.

局所麻酔薬分析

This compoundは、市販されているさまざまなリドカイン含有局所麻酔薬の分析に役立ち、個体間の吸収と代謝の違いを研究します {svg_6}.

不純物プロファイリング

この化合物は、医薬品中の不純物を特定し定量化するのに必要不可欠な不純物プロファイリングに不可欠であり、薬物の安全性を確保します {svg_7}.

作用機序

Target of Action

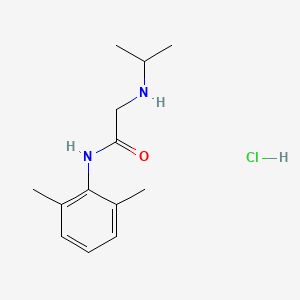

Lidocaine Impurity G, also known as 2-(Isopropylamino)-2’,6’-acetoxylidide Hydrochloride or N-(2,6-Dimethylphenyl)-2-(isopropylamino)acetamide hydrochloride, primarily targets voltage-gated sodium channels . These channels play a crucial role in the conduction of nerve impulses, which are essential for the sensation of pain .

Mode of Action

Lidocaine Impurity G acts by inhibiting voltage-gated sodium channels , thereby preventing the initiation and conduction of nerve impulses . This inhibition blocks the transmission of pain signals to the brain, resulting in a numbing effect in the area where the compound is applied .

Biochemical Pathways

The primary biochemical pathway affected by Lidocaine Impurity G is the sodium ion transport pathway . By blocking sodium channels, the compound disrupts the normal flow of sodium ions, which is necessary for the propagation of nerve impulses . This disruption leads to a decrease in the sensation of pain .

Lidocaine, from which Lidocaine Impurity G is derived, is metabolized by the cytochrome P450 system . This system is responsible for the biotransformation of many drugs, and its activity can be influenced by various factors, including the presence of other drugs .

Pharmacokinetics

It is known that lidocaine, the parent compound, is well absorbed following topical application . The compound is then metabolized in the liver by the cytochrome P450 system, and the metabolites are excreted in the urine .

Result of Action

The primary result of the action of Lidocaine Impurity G is local anesthesia . By blocking sodium channels and inhibiting nerve conduction, the compound effectively numbs the area where it is applied, reducing or eliminating the sensation of pain .

Action Environment

The action of Lidocaine Impurity G can be influenced by various environmental factors. For instance, the pH of the environment can affect the degree of ionization of the compound, which in turn can influence its ability to penetrate tissues . Additionally, the presence of other drugs that are metabolized by the cytochrome P450 system can potentially affect the metabolism and clearance of Lidocaine Impurity G .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Lidocaine Impurity G, like Lidocaine, may interact with various enzymes and proteins. It is known that Lidocaine interacts with voltage-gated Na+ channels in neurons, blocking them and thereby altering signal conduction . Lidocaine Impurity G may have similar interactions due to its structural similarity to Lidocaine.

Cellular Effects

The effects of Lidocaine Impurity G on cells are not fully known. Lidocaine, the parent compound, is known to have significant effects on neuronal cells. By blocking the fast voltage-gated Na+ channels, Lidocaine prevents the generation and conduction of nerve impulses, leading to a numbing effect . Lidocaine Impurity G may have similar effects on cellular processes.

Molecular Mechanism

It is likely to be similar to that of Lidocaine, which acts by blocking the fast voltage-gated Na+ channels in neurons . This blocks the generation and conduction of nerve impulses, leading to a numbing effect .

Temporal Effects in Laboratory Settings

The temporal effects of Lidocaine Impurity G in laboratory settings are not well-documented. Lidocaine and its metabolites have been studied extensively. A robust liquid chromatography–tandem mass spectrometry (LC–MS-MS) method has been developed and validated for the determination of Lidocaine and its metabolite in serum .

Dosage Effects in Animal Models

Lidocaine is widely used in human and veterinary practice as a local anesthetic, analgesic, and antiarrhythmic agent .

Metabolic Pathways

Lidocaine is de-ethylated, by the cytochrome P450 system, to monoethylglycinexylidide (MEGX), a metabolite that retains pharmacological and toxicological activity similar to Lidocaine, although less powerful .

Transport and Distribution

Lidocaine, the parent compound, is known to be quickly absorbed in the heart, brain, kidney, and other tissues with a rich blood supply .

Subcellular Localization

Given its structural similarity to Lidocaine, it may also interact with voltage-gated Na+ channels in the neuronal cell membrane .

特性

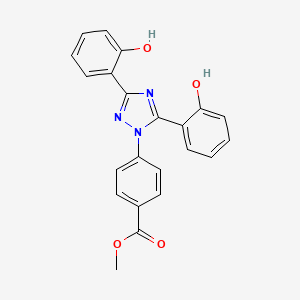

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(propan-2-ylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c1-9(2)14-8-12(16)15-13-10(3)6-5-7-11(13)4;/h5-7,9,14H,8H2,1-4H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBARWVLIAWVSHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CNC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

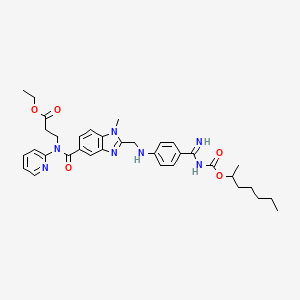

![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B601669.png)

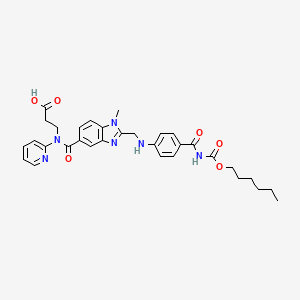

![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)